molecular formula C20H19ClN2O4 B2444788 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 362490-66-2

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2444788
CAS RN: 362490-66-2
M. Wt: 386.83
InChI Key: YAJNXKXTKWEJPZ-UHFFFAOYSA-N
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Description

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and HIV Properties

A study by Patel et al. (2013) synthesized a series of pyrazolines-based thiazolidin-4-one derivatives, including compounds structurally related to 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. These compounds exhibited significant properties relevant to anticancer and HIV treatment. The physical and spectral data confirmed the compound's structure and the antimicrobial activity was assessed, showing promising results in both antibacterial and antifungal activities (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).

Structural Analysis and Chemical Behavior

Kumarasinghe et al. (2009) conducted a study on the structural analysis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester. This research provided insights into the compound's crystal structure, highlighting the importance of X-ray analysis for unambiguous structure determination. The study revealed unique molecular conformations and interactions within the crystal structure, demonstrating the compound's potential for further chemical and pharmacological research (Kumarasinghe, Hruby, & Nichol, 2009).

Fungicidal Activity

Liu et al. (2011) reported the synthesis of carbon-14 labeled pyraoxystrobin, a novel fungicide showing broad-spectrum and high activity against fungi. Although this compound is not the exact chemical , it shares a similar pyrazole ring system. The synthesis involved steps relevant to the research on 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid derivatives, suggesting potential fungicidal applications of these compounds (Liu, Ye, Kan, Zhang, & Ding, 2011).

Corrosion Inhibition

A study by Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. This research is indicative of the chemical versatility and utility of pyrazole derivatives, including the compound , in industrial applications beyond pharmacology, such as in the prevention of metal corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

4-[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-27-14-8-6-13(7-9-14)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJNXKXTKWEJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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